cyclooctyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Cyclooctyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclooctyl group attached to a 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclooctyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of the Cyclooctyl Group: The cyclooctyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclooctyl halide reacts with the indole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclooctyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole ring or the cyclooctyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Cyclooctyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of cyclooctyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester
Uniqueness
Cyclooctyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C18H25NO3 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
cyclooctyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-12-16-14(10-7-11-15(16)20)19-17(12)18(21)22-13-8-5-3-2-4-6-9-13/h13,19H,2-11H2,1H3 |
InChI Key |
ORLNVKJUGYRQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)OC3CCCCCCC3 |
Origin of Product |
United States |
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